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molecular formula C12H8N2O4 B1320737 2-(5-Nitropyridin-2-yl)benzoic acid CAS No. 1048912-81-7

2-(5-Nitropyridin-2-yl)benzoic acid

Cat. No. B1320737
M. Wt: 244.2 g/mol
InChI Key: LZILLRBYDMYDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06528525B1

Procedure details

In a similar manner to that described in Example 2, a reaction was carried out using methyl 3-nitropyridine-6-ylbenzoate (545 mg), which is the product of Reference example 32(a), and aqueous sodium hydroxide solution (1N, 3.16 ml) at 90° C. and the reaction mixture was treated to afford the title compound (370 mg) as colorless crystals.
Name
methyl 3-nitropyridine-6-ylbenzoate
Quantity
545 mg
Type
reactant
Reaction Step One
Quantity
3.16 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][C:7]([C:10]2[CH:19]=[CH:18][CH:17]=[CH:16][C:11]=2[C:12]([O:14]C)=[O:13])=[CH:8][CH:9]=1)([O-:3])=[O:2].[OH-].[Na+]>>[N+:1]([C:4]1[CH:5]=[N:6][C:7]([C:10]2[CH:19]=[CH:18][CH:17]=[CH:16][C:11]=2[C:12]([OH:14])=[O:13])=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
methyl 3-nitropyridine-6-ylbenzoate
Quantity
545 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC(=CC1)C1=C(C(=O)OC)C=CC=C1
Step Two
Name
Quantity
3.16 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 90° C.
ADDITION
Type
ADDITION
Details
the reaction mixture was treated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NC(=CC1)C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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